molecular formula C11H8BrFN4O3 B7579444 2-[4-[(4-Bromo-3-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid

2-[4-[(4-Bromo-3-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid

Cat. No. B7579444
M. Wt: 343.11 g/mol
InChI Key: PUADQWMLJYJBRS-UHFFFAOYSA-N
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Description

2-[4-[(4-Bromo-3-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid, also known as BFT, is a chemical compound that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[4-[(4-Bromo-3-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation. This compound also inhibits the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins that contribute to inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including reducing cell proliferation, inducing apoptosis, reducing inflammation, and improving cognitive function. This compound has also been found to have low toxicity and minimal side effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-[(4-Bromo-3-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid in lab experiments is its low toxicity and minimal side effects, which make it a safer alternative to other compounds. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of 2-[4-[(4-Bromo-3-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its therapeutic potential by developing more potent derivatives and combination therapies. Additionally, this compound could be studied for its potential applications in other fields, such as cardiovascular diseases and metabolic disorders.
Conclusion
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential therapeutic applications. Its low toxicity, minimal side effects, and various biochemical and physiological effects make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and optimize its therapeutic potential.

Synthesis Methods

2-[4-[(4-Bromo-3-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid can be synthesized through a multi-step process that involves the reaction of 4-bromo-3-fluoroaniline with triazole, followed by the formation of an amide bond with acetic acid. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

2-[4-[(4-Bromo-3-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid has been studied for its potential therapeutic applications in various fields, including cancer treatment, neurological disorders, and inflammation. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing angiogenesis. In neurological disorders, this compound has been found to have neuroprotective effects and improve cognitive function. In inflammation, this compound has been shown to reduce cytokine production and inhibit the activation of inflammatory cells.

properties

IUPAC Name

2-[4-[(4-bromo-3-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN4O3/c12-7-2-1-6(3-8(7)13)14-11(20)9-4-17(16-15-9)5-10(18)19/h1-4H,5H2,(H,14,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUADQWMLJYJBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CN(N=N2)CC(=O)O)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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